Isoeugenol-Derived Prop‑1‑en‑1‑yl Scaffold Confers NF‑AT/NF‑κB‑Mediated Immunosuppressive Activity Absent in α‑Asarone‑Derived 2‑Propenyl Congeners
The target compound carries the isoeugenol‑type prop‑1‑en‑1‑yl side chain, which has been mechanistically linked to immunosuppressive activity through suppression of IL‑2 gene expression via down‑regulation of NF‑AT and NF‑κB transcription factors. In B6C3F1 mouse splenocyte cultures, isoeugenol (the parent phenol scaffold of the target compound) suppressed the lymphoproliferative response to concanavalin A stimulation and inhibited PMA/ionomycin‑induced IL‑2 mRNA expression and protein secretion in EL4.IL‑2 mouse T‑cells, as quantified by real‑time RT‑PCR and ELISA [1]. In contrast, the isomeric 2‑propenyl scaffold (α‑asarone‑derived) found in MPPA and the hypolipidaemic phenoxyacetic acid derivatives described by Pérez‑Pastén et al. exhibits neuroprotective and anticonvulsant activity with no reported immunosuppressive mechanism via NF‑AT/NF‑κB [2]. This mechanistic divergence is supported by the vendor‑reported functional annotation of the target compound as a potent and selective inhibitor of antibody production that blocks T‑cell and B‑cell activation . Isoeugenol also showed more effective inhibition of LPS‑dependent iNOS and COX‑2 protein expression in RAW264.7 macrophages compared to its structural analog eugenol, which lacks the extended conjugation of the prop‑1‑en‑1‑yl group [3]. These findings illustrate that the prop‑1‑en‑1‑yl geometry is a critical determinant of immunomodulatory pharmacology that is not recapitulated by the 2‑propenyl isomer.
| Evidence Dimension | Immunosuppressive mechanism and target pathway engagement |
|---|---|
| Target Compound Data | Parent scaffold isoeugenol suppresses ConA‑induced lymphoproliferation in mouse splenocytes; inhibits IL‑2 mRNA and protein (ELISA); decreases NF‑AT and NF‑κB DNA binding activity (EMSA); reduces nuclear translocation of NF‑AT and NF‑κB (Western blot) [1]. Vendor annotation: potent and selective inhibitor of antibody production via blockade of T‑cell and B‑cell activation . |
| Comparator Or Baseline | MPPA (2‑methoxy‑4‑(2‑propenyl)phenoxyacetic acid, α‑asarone‑derived): no NF‑AT/NF‑κB‑mediated immunosuppression reported; primary pharmacology is neuroprotective/anticonvulsant with ED₅₀ 10 mg/kg i.p. in magnesium‑dependent audiogenic seizures and superoxide‑scavenging capacity ~2‑fold higher than α‑asarone [2]. |
| Quantified Difference | Qualitative divergence in primary pharmacological target: immunosuppressive (NF‑AT/NF‑κB/IL‑2 axis) vs. neuroprotective/anticonvulsant (GABAergic, sodium channel, antioxidant). Mechanism predicted by side‑chain geometry: extended conjugation of prop‑1‑en‑1‑yl enables distinct protein‑ligand interactions not possible with 2‑propenyl. |
| Conditions | Isoeugenol data: B6C3F1 mouse splenocytes and EL4.IL‑2 mouse T‑cells, PMA/ionomycin stimulation, in vitro [1]. MPPA data: female Swiss OF1 mice, in vivo seizure models, in vitro superoxide‑scavenging assay [2]. |
Why This Matters
Researchers requiring a phenoxyacetic acid derivative with T‑cell/antibody‑targeting immunosuppressive pharmacology must select the isoeugenol‑based scaffold; α‑asarone‑based analogs will not engage the NF‑AT/NF‑κB pathway and are functionally unsuitable for immunological applications.
- [1] Park KR, Lee JH, Choi C, Liu KH, Seog DH, Kim YH, Kim DE, Yun CH, Yea SS. Suppression of interleukin-2 gene expression by isoeugenol is mediated through down-regulation of NF-AT and NF-κB. Int Immunopharmacol. 2007 Sep;7(9):1251-8. doi: 10.1016/j.intimp.2007.05.015. PMID: 17630204. View Source
- [2] Cassani-Galindo M, Madrigal E, Ramírez-San Juan E, Galindo-Vilchis LM, Chamorro G, Tamariz J, Garduño L, Reyes-López E, Peña-Corona SI, Gutiérrez-Salinas J, Pérez-Pastén R. The α-asarone/clofibrate hybrid compound, 2-methoxy-4-(2-propenyl)phenoxyacetic acid (MPPA), is endowed with neuroprotective and anticonvulsant potentialities. Biomed Aging Pathol. 2011;1(4):210-215. View Source
- [3] Li W, Tsubouchi R, Qiao S, Haneda M, Murakami K, Yoshino M. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages. Biomed Res. 2006 Apr;27(2):69-74. doi: 10.2220/biomedres.27.69. PMID: 16707846. View Source
